molecular formula C14H12FNO2 B14658059 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 39985-60-9

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14658059
CAS No.: 39985-60-9
M. Wt: 245.25 g/mol
InChI Key: PINAKBXFAZUJBZ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the isoindole core, which imparts unique chemical and physical properties. Isoindole derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired isoindole derivative. Common reagents used in this synthesis include reducing agents like sodium borohydride and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted isoindole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound may inhibit or activate various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylacetic acid: Shares the fluorophenyl group but differs in its core structure.

    2-Fluorophenyl isocyanate: Contains the fluorophenyl group with an isocyanate functional group.

    2-(5-Fluoro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another fluorophenyl derivative with different substituents.

Uniqueness

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct chemical reactivity and biological activity. The presence of the fluorophenyl group further enhances its properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

39985-60-9

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

2-(2-fluorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C14H12FNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h3-4,7-8H,1-2,5-6H2

InChI Key

PINAKBXFAZUJBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=CC=C3F

Origin of Product

United States

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